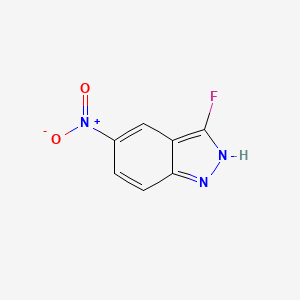

3-fluoro-5-nitro-1H-indazole

Description

Significance of the Indazole Scaffold in Contemporary Chemical and Biological Research

The indazole motif is of significant interest to medicinal chemists due to its wide range of pharmacological activities. nih.govnih.govmdpi.com Compounds containing this scaffold have demonstrated anti-inflammatory, antibacterial, anti-HIV, antitumor, and antifungal properties, among others. nih.govmdpi.comresearchgate.net This has led to the development of several commercially available drugs and numerous compounds in clinical trials. nih.govresearchgate.net

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets. The indazole scaffold fits this description, appearing in a diverse array of bioactive compounds. nih.govnih.govresearchgate.netpharmablock.com It is often considered a bioisostere of indole (B1671886) and phenol, meaning it can replace these groups in a drug molecule while maintaining or improving biological activity. pharmablock.com The indazole ring's ability to act as both a hydrogen bond donor and acceptor contributes to its favorable interactions with biological macromolecules, such as enzymes and receptors. pharmablock.com

A notable application of the indazole scaffold is in the development of kinase inhibitors, which are crucial in cancer therapy. pharmablock.com The nitrogen atoms in the pyrazole (B372694) ring can form key hydrogen bonds with the hinge region of protein kinases. pharmablock.com

Examples of Marketed Drugs Containing the Indazole Scaffold:

| Drug Name | Therapeutic Use |

| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) researchgate.net |

| Axitinib | Kinase inhibitor for cancer treatment pharmablock.com |

| Pazopanib | Tyrosine kinase inhibitor for cancer treatment beilstein-journals.org |

| Niraparib | Anticancer drug for ovarian, fallopian tube, and breast cancer nih.gov |

Substituted indazoles are valuable intermediates in the synthesis of more complex molecules. nih.govafricaresearchconnects.com Their functionalization at various positions allows for the construction of a wide range of derivatives with tailored properties. mdpi.comafricaresearchconnects.com Modern synthetic methods, including metal-catalyzed cross-coupling reactions and C-H activation, have greatly expanded the toolkit for modifying the indazole core. nih.gov

The development of regioselective synthesis methods is crucial for controlling the position of substituents on the indazole ring, which in turn dictates the final compound's biological activity. beilstein-journals.orgafricaresearchconnects.com For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through an efficient domino reaction involving nucleophilic aromatic substitution (SNAr). researchgate.net Additionally, methods for preparing 3-substituted indazoles, which can be challenging to synthesize, are of significant interest. nih.govrsc.org

Contextualization of 3-Fluoro-5-nitro-1H-indazole

The compound 3-fluoro-5-nitro-1H-indazole is a specific example of a substituted indazole, where the strategic placement of fluorine and nitro groups is expected to confer unique chemical and biological properties.

The introduction of fluorine atoms and nitro groups into organic molecules is a common strategy in medicinal chemistry to modulate their properties.

Fluorine: The presence of a fluorine atom can significantly alter a molecule's:

Metabolic stability: The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the drug's half-life.

Binding affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can affect its absorption, distribution, and excretion.

pKa: The acidity or basicity of nearby functional groups can be fine-tuned by the electron-withdrawing nature of fluorine. acs.org

Nitro Group: The nitro group is a strong electron-withdrawing group that can:

Modulate electronic properties: It can significantly influence the reactivity and electronic distribution of the aromatic ring. rsc.orgresearchgate.net

Act as a hydrogen bond acceptor: The oxygen atoms of the nitro group can participate in hydrogen bonding, which is important for molecular recognition. rsc.orgresearchgate.net

Serve as a synthetic handle: The nitro group can be readily reduced to an amino group, providing a versatile point for further chemical modification.

The combination of fluorine and a nitro group on the indazole scaffold in 3-fluoro-5-nitro-1H-indazole suggests a compound designed for specific biological applications, potentially as an inhibitor or a probe for biological systems. cymitquimica.com

Positional Isomerism: The substitution pattern on the indazole ring is critical for its properties. For example, nitration of an indazole can lead to various positional isomers, each with distinct characteristics. rsc.orgnagwa.com The specific placement of the fluoro group at the 3-position and the nitro group at the 5-position in 3-fluoro-5-nitro-1H-indazole defines its unique chemical identity. bldpharm.comcymitquimica.com

Tautomerism: Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. mdpi.comresearchgate.netresearchgate.net The 1H-tautomer is generally more thermodynamically stable and therefore the predominant form. mdpi.comnih.govmdpi.com However, the relative stability can be influenced by substituents and the surrounding environment, such as the solvent. nih.govresearchgate.net Alkylation of indazoles can lead to a mixture of N1- and N2-substituted products, and controlling this regioselectivity is a key challenge in synthesis. beilstein-journals.orgbohrium.com The tautomeric state of an indazole derivative can have a profound impact on its biological activity, as it affects the molecule's shape and hydrogen bonding capabilities. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H4FN3O2 |

|---|---|

Molecular Weight |

181.12 g/mol |

IUPAC Name |

3-fluoro-5-nitro-2H-indazole |

InChI |

InChI=1S/C7H4FN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) |

InChI Key |

XRNPEUYCCUQZIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 5 Nitro 1h Indazole and Its Advanced Precursors

Retrosynthetic Analysis and Design Strategies

Retrosynthetic analysis of 3-fluoro-5-nitro-1H-indazole uncovers two logical disconnection pathways, forming the basis for synthetic design.

Strategy A: Functionalization of a Pre-formed Indazole Ring

The most direct disconnection is that of the C3-F bond. This approach simplifies the primary target to the advanced precursor, 5-nitro-1H-indazole. The synthesis then becomes a two-stage problem: the initial preparation of 5-nitro-1H-indazole, followed by the regioselective introduction of a fluorine atom at the C3 position. This strategy is attractive due to the commercial availability and well-established synthesis of 5-nitro-1H-indazole.

Strategy B: Cyclization to Form the Indazole Ring

A more fundamental disconnection involves breaking the N1-N2 and C3-N2 bonds of the pyrazole (B372694) moiety. This leads back to a substituted phenyl precursor. A key intermediate in this pathway would be a hydrazone derived from a 2-fluoro-5-nitro-substituted benzaldehyde (B42025) or ketone. The cyclization of this intermediate, typically via an intramolecular nucleophilic aromatic substitution (SNAr), would form the desired indazole ring. This approach builds the core structure with the nitro and fluoro groups already in place on the benzene (B151609) ring, but requires careful management of the cyclization step to ensure the correct isomer is formed.

Direct Synthesis Approaches for 3-Fluoro-5-nitro-1H-indazole

Direct synthesis approaches encompass methods that construct the final molecule, either by building the ring system or by functionalizing an advanced precursor.

Cyclization reactions involve the formation of the indazole's pyrazole ring from a linear precursor, typically a substituted phenylhydrazine (B124118) or a related derivative.

Condensation reactions are fundamental to forming the key hydrazone intermediate required for cyclization. An efficient route to substituted 5-nitro-1H-indazoles involves the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with a hydrazine (B178648) derivative. nih.govresearchgate.net In a model for the synthesis of the parent ring, 2-fluoro-5-nitrobenzaldehyde can be treated with hydrazine hydrate (B1144303) in a solvent like N,N-dimethylformamide (DMF) at room temperature. nih.govchemicalbook.com This initial condensation forms a hydrazone intermediate in situ. Subsequent heating in the presence of a base facilitates the ring-closing reaction to yield the indazole product. nih.govresearchgate.net

The use of ortho-fluorobenzaldehydes is a practical approach for indazole synthesis, as the fluorine atom serves as an effective leaving group for the subsequent intramolecular cyclization step. researchgate.net

Table 1: Representative Condensation-Cyclization Reaction

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate | 5-Nitro-1H-indazole | High | nih.govchemicalbook.com |

The critical step following the initial condensation is the intramolecular cyclization to form the N-N bond and the pyrazole ring. A prominent method is the intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.govresearchgate.net In this process, the hydrazone formed from 2-fluoro-5-nitrobenzaldehyde undergoes deprotonation at the nitrogen atom, which then acts as an intramolecular nucleophile. This nucleophile attacks the carbon atom bearing the fluorine, displacing it to close the ring. The nitro group at the para position is crucial as it strongly activates the ring towards this type of nucleophilic substitution. nih.govresearchgate.net

Another relevant strategy is the Cadogan reductive cyclization. This method can be applied to ortho-imino-nitrobenzene substrates, which are generated via condensation. acs.org A reducing agent, such as tri-n-butylphosphine, promotes the cyclization to afford the indazole ring under mild conditions. acs.orgorganic-chemistry.org

Table 2: Key Intramolecular Cyclization Strategies for Indazole Synthesis

| Cyclization Type | Precursor Type | Key Features | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Arylhydrazone from 2-fluoro-5-nitrobenzaldehyde | Base-mediated ring closure; Fluorine is a good leaving group; Activated by the nitro group. | nih.govresearchgate.net |

This synthetic route begins with a readily available indazole, such as 5-nitro-1H-indazole, and introduces the required functional group at the C3 position. The synthesis of the 5-nitro-1H-indazole precursor is well-established, often proceeding from the diazotization of 2-amino-5-nitrotoluene in acetic acid. orgsyn.org

The direct introduction of a fluorine atom onto the C3 position of an indazole ring is a significant challenge. A review of C3-functionalization methods noted that direct, high-yield fluorination was not well-represented in non-patent literature. chim.it

However, a method for the regioselective C3-fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. organic-chemistry.org This metal-free reaction proceeds efficiently in water under ambient air, suggesting a radical-based mechanistic pathway. organic-chemistry.org To apply this method to the synthesis of 3-fluoro-5-nitro-1H-indazole, the 5-nitro-1H-indazole precursor would first need to be converted to a 2-substituted-2H-indazole isomer, as the reaction is specific for this tautomeric form.

It is important to note that other electrophilic fluorinating agents may not be suitable. For instance, an attempt to fluorinate a 2H-indazole derivative at the C3 position using Selectfluor in DMSO did not yield the expected fluorinated product. Instead, the reaction resulted in C3-formylation, with DMSO acting as the source of the formyl group. thieme-connect.deresearchgate.net This highlights the nuanced reactivity of the indazole core and the careful choice of reagents required for successful C3-functionalization.

Table 3: Methods for C3-Functionalization of the Indazole Ring

| Reaction | Reagent | Substrate Requirement | Outcome | Reference |

|---|---|---|---|---|

| Direct Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 2H-Indazole | C3-Fluorinated 2H-indazole | organic-chemistry.org |

Functionalization of Pre-formed Indazole Rings

Electrophilic Nitration at Position 5

The introduction of a nitro group at the C5 position of the indazole ring is a key step in the synthesis of the target compound. While direct electrophilic nitration of a pre-formed 3-fluoro-1H-indazole is one possible route, a more common and often more regioselective strategy involves the construction of the indazole ring from precursors that already contain the nitro group at the desired position.

One established method starts with a nitrated aniline (B41778) derivative. For instance, 5-nitro-1H-indazole can be synthesized from 2-amino-5-nitrotoluene. In this process, the amino group is diazotized using sodium nitrite (B80452) in glacial acetic acid. The resulting diazonium salt then undergoes intramolecular cyclization to form the indazole ring. orgsyn.org This general approach, by starting with a commercially available, pre-nitrated benzene ring, effectively controls the position of the nitro group, avoiding the formation of unwanted isomers that can result from direct nitration of the heterocyclic core.

Another prevalent strategy involves the reaction of a hydrazine with an ortho-halonitrobenzaldehyde. Specifically, 5-nitro-1H-indazole can be prepared by treating 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds via the formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazine displaces the ortho-fluorine atom to close the ring. This method provides a high yield of the desired product under mild conditions. chemicalbook.comnih.gov

| Starting Material | Reagents | Product | Yield |

| 2-amino-5-nitrotoluene | 1. NaNO₂, Glacial Acetic Acid | 5-nitro-1H-indazole | 80-96% (crude) |

| 2-fluoro-5-nitrobenzaldehyde | Hydrazine hydrate, DMF | 5-nitro-1H-indazole | Quantitative |

Ortho-Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. unblog.fr The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

In the context of indazoles, a substituent on the N1 position is often employed as the DMG. Groups such as amides, carbamates, or even simple N-alkyl groups can direct lithiation to the C7 position of the indazole ring. The resulting aryllithium species is a versatile intermediate for introducing substituents that would be difficult to install using other methods. While specific examples detailing the DoM of 3-fluoro-5-nitro-1H-indazole are not prevalent, the general principle is applicable. For instance, an N1-pivaloyl or N1-Boc protected indazole could be subjected to lithiation with a strong base like lithium diisopropylamide (LDA) or a butyllithium/TMEDA complex. The subsequent reaction with an electrophile (e.g., iodine, CO₂, aldehydes) would yield a C7-functionalized indazole. The fluorine at C3 and the nitro group at C5 would need to be stable to the strongly basic conditions required for the metalation step.

General Scheme for Directed Ortho-Metalation of Indazole:

Protection/Installation of DMG: The indazole nitrogen (N1) is functionalized with a suitable DMG.

Ortho-Lithiation: The N1-substituted indazole is treated with a strong lithium base (e.g., n-BuLi, s-BuLi) to deprotonate the C7 position. wikipedia.org

Electrophilic Quench: The resulting C7-lithiated intermediate is reacted with an electrophile (E+) to install a new functional group.

Deprotection (if necessary): The DMG at the N1 position can be removed if desired.

Multicomponent Reactions and Domino Processes

Multicomponent and domino (or cascade) reactions offer significant advantages in terms of synthetic efficiency, atom economy, and reduction of waste by combining multiple bond-forming events in a single operation without isolating intermediates. nih.gov

A highly efficient domino process has been developed for the synthesis of 1-aryl-5-nitro-1H-indazoles, which are advanced precursors. This method begins with either 2′-fluoro-5′-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde. nih.govresearchgate.net The process involves the initial formation of an arylhydrazone by reaction with an arylhydrazine. This is followed by a base-mediated (such as potassium carbonate) intramolecular nucleophilic aromatic substitution (SNAr), where the hydrazone nitrogen displaces the ortho-fluorine atom to form the indazole ring. nih.gov This entire sequence can be performed in one pot, leading to high yields of the desired N-aryl-5-nitroindazoles. researchgate.net The success of this domino reaction hinges on the electron-withdrawing nature of the nitro group, which activates the aromatic ring toward nucleophilic substitution. nih.govresearchgate.net

| Carbonyl Substrate | Hydrazine | Base | Solvent | Product | Yield |

| 2'-fluoro-5'-nitroacetophenone | Phenylhydrazine | K₂CO₃ | DMF | 3-Methyl-1-phenyl-5-nitro-1H-indazole | 83% |

| 2-fluoro-5-nitrobenzaldehyde | Phenylhydrazine | K₂CO₃ | DMF | 1-Phenyl-5-nitro-1H-indazole | 74% |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient, selective, and environmentally benign transformations. Various catalytic approaches are instrumental in the synthesis and functionalization of the indazole core.

Transition metal catalysis is a cornerstone for forming C-C and C-N bonds, providing powerful tools for functionalizing the indazole scaffold. While not always used for the initial ring formation, these methods are crucial for elaborating the core structure to create advanced precursors and derivatives.

Suzuki Cross-Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organoboron compound and an organic halide or triflate. nih.gov For example, a 5-bromo-1H-indazole derivative can be coupled with various aryl or heteroaryl boronic acids to introduce substituents at the C5 position. This method is highly versatile and tolerant of many functional groups. nih.gov

C-H Activation/Arylation: Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Palladium catalysts can mediate the direct arylation of the indazole ring. For instance, the C7-position of 1-methyl-7-nitro-1H-indazole can be directly arylated with benzene in the presence of a Pd(OAc)₂ catalyst. researchgate.net This atom-economical approach allows for the late-stage functionalization of the indazole core.

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N bond formation. A CuCl-catalyzed C-N cross-coupling reaction between 1H-indazoles and diaryliodonium salts has been described for the regioselective synthesis of 2-substituted-2H-indazoles. researchgate.net

Both acids and bases can play crucial catalytic or mediating roles in the key cyclization step that forms the indazole ring.

Base-Mediated Cyclization: As described in the domino process (Section 2.3), a base is essential for the intramolecular SNAr cyclization. nih.gov The base, typically potassium carbonate, deprotonates the N-H of the intermediate hydrazone, increasing its nucleophilicity and facilitating the ring-closing displacement of the ortho-halogen. nih.govresearchgate.net This is a common strategy for synthesizing indazoles from ortho-haloaryl carbonyl compounds.

Acid's Role in Cyclization: In the synthesis of 5-nitroindazole (B105863) from 2-amino-5-nitrotoluene, glacial acetic acid serves as both the solvent and a key reagent. orgsyn.org It provides the acidic medium necessary for the in-situ formation of nitrous acid from sodium nitrite, which is required for the initial diazotization of the aniline. The acidic environment supports the subsequent intramolecular cyclization to form the indazole ring system.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. atiner.grnih.gov These principles are increasingly being applied to the synthesis of complex molecules like 3-fluoro-5-nitro-1H-indazole.

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. Transition metal-catalyzed reactions allow for transformations to occur with high efficiency and selectivity using only a small amount of catalyst, which can often be recycled. dntb.gov.ua This approach significantly reduces the waste associated with stoichiometric reagents.

Safer Solvents: A key goal of green chemistry is to minimize or replace hazardous organic solvents. Research into fluorination reactions of heterocycles has shown that water can be an effective solvent, offering a much safer and more environmentally friendly alternative to traditional organic solvents. organic-chemistry.org The development of synthetic routes in aqueous media or other benign solvents like ionic liquids represents a significant step toward sustainability. nih.govrsc.org

Energy Efficiency: The use of microwave technology or mechanochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. atiner.grnih.gov Adopting these energy-efficient techniques aligns with the principles of sustainable chemical manufacturing.

Post-Synthetic Derivatization of 3-Fluoro-5-nitro-1H-indazole

The chemical structure of 3-fluoro-5-nitro-1H-indazole, featuring a reactive indazole core, a nitro group, and a fluorine substituent, provides multiple sites for post-synthetic modification. These derivatizations are crucial for modulating the compound's physicochemical properties and for synthesizing a diverse range of analogues for various applications. The principal sites for modification include the nitrogen atoms of the pyrazole ring, the nitro group on the benzene ring, and the fluorine atom at the C3-position.

The alkylation of the indazole ring is a common synthetic step but often presents a regioselectivity challenge, as reactions can occur at either the N1 or N2 position, leading to a mixture of isomers. The distribution of these N1 and N2 products is influenced by several factors, including the electronic and steric nature of the substituents on the indazole ring, the type of alkylating agent used, and the reaction conditions (base, solvent, temperature).

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. For 3-fluoro-5-nitro-1H-indazole, the presence of two electron-withdrawing groups (fluoro at C3 and nitro at C5) increases the acidity of the N1-proton, facilitating its removal by a base.

Reaction Conditions and Regioselectivity:

Under Basic Conditions: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) typically favors the formation of the N1-alkylated product. The base deprotonates the indazole at the N1 position, forming an anion that then acts as a nucleophile. The resulting N1-anion is generally more stable, leading to the thermodynamic product.

The table below summarizes typical conditions for N-alkylation of indazoles and the expected major product for a substrate like 3-fluoro-5-nitro-1H-indazole.

| Alkylating Agent | Base/Catalyst | Solvent | Expected Major Isomer | Rationale |

| Alkyl Halide (e.g., R-Br) | NaH | THF / DMF | N1-alkyl | Formation of the thermodynamically more stable N1-anion. |

| Alkyl Halide (e.g., R-I) | K₂CO₃ | Acetone / DMF | Mixture of N1 and N2 | Milder base can lead to a mixture of kinetic and thermodynamic products. |

| Alkyl 2,2,2-trichloroacetimidate | TfOH or Cu(OTf)₂ | Dioxane | N2-alkyl | Acid-catalyzed conditions promoting selective nucleophilic attack from N2. |

This table is based on general principles of indazole alkylation; specific yields and ratios for 3-fluoro-5-nitro-1H-indazole would require empirical validation.

The nitro group at the C5 position is a versatile functional group that can be readily transformed, most commonly into an amino group. The reduction of aromatic nitro compounds is a well-established and fundamental reaction in organic synthesis. This transformation is highly valuable as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule and providing a handle for further functionalization (e.g., diazotization, acylation).

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. For 3-fluoro-5-nitro-1H-indazole, the chosen method must be compatible with both the indazole ring and the C-F bond.

Common Reduction Methods:

Catalytic Hydrogenation: This is one of the most efficient and clean methods for nitro group reduction. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, though others like platinum(IV) oxide or Raney nickel can also be used. This method is generally mild and high-yielding, and it does not affect the aryl fluoride (B91410).

Metal-Acid Systems: Classic methods involve the use of a metal in an acidic medium. Common combinations include tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid or with ammonium (B1175870) chloride, and zinc (Zn) in acidic conditions. These methods are robust and effective for reducing aromatic nitro groups.

Transfer Hydrogenation: An alternative to using gaseous hydrogen involves transfer hydrogenation with reagents like ammonium formate (B1220265) or hydrazine in the presence of a catalyst (e.g., Pd/C or Raney nickel).

The reduction of the nitro group on 3-fluoro-5-nitro-1H-indazole yields 3-fluoro-1H-indazol-5-amine, a key intermediate for further synthetic elaboration.

| Reagent | Conditions | Product | Key Features |

| H₂ (gas), Pd/C | Methanol or Ethanol, RT | 3-fluoro-1H-indazol-5-amine | Clean, high yield, common industrial method. |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol | 3-fluoro-1H-indazol-5-amine | Mild and effective for substrates with sensitive functional groups. |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 3-fluoro-1H-indazol-5-amine | Economical and widely used, avoids strongly acidic conditions. |

| Raney Nickel, N₂H₄·H₂O | Ethanol, Reflux | 3-fluoro-1H-indazol-5-amine | Effective transfer hydrogenation method. |

The fluorine atom at the C3 position of the indazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The feasibility of this reaction is significantly enhanced by the electronic properties of the heterocyclic system. The indazole ring itself is electron-deficient, and this effect is amplified by the potent electron-withdrawing nitro group at the C5 position.

The mechanism of the SNAr reaction involves the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is effectively stabilized by the nitro group. The subsequent departure of the fluoride ion, which is a good leaving group, restores the aromaticity of the ring and yields the substituted product.

A wide range of nucleophiles can be used to displace the fluorine atom, allowing for the introduction of diverse functional groups at the C3 position.

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can react to form 3-alkoxy- or 3-aryloxy-5-nitro-1H-indazoles.

Nitrogen Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) can be used to synthesize 3-amino-5-nitro-1H-indazole derivatives.

Sulfur Nucleophiles: Thiolates (RS⁻) can displace the fluoride to yield 3-(alkylthio)- or 3-(arylthio)-5-nitro-1H-indazoles.

The reactivity in SNAr reactions on similar fluoronitroaromatic systems is well-documented, confirming that a fluorine atom is readily displaced when activated by a nitro group.

| Nucleophile (Nu-H) | Base | Resulting C3-Substituent (-Nu) | Product Class |

| R-OH (Alcohol) | NaH, K₂CO₃ | -OR | 3-Alkoxy-5-nitro-1H-indazole |

| Ar-OH (Phenol) | K₂CO₃ | -OAr | 3-Aryloxy-5-nitro-1H-indazole |

| R-NH₂ (Primary Amine) | Et₃N or excess amine | -NHR | N-Alkyl-3-amino-5-nitro-1H-indazole |

| R-SH (Thiol) | NaH, K₂CO₃ | -SR | 3-(Alkylthio)-5-nitro-1H-indazole |

Advanced Spectroscopic and Crystallographic Characterization of 3 Fluoro 5 Nitro 1h Indazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be essential for the structural confirmation of 3-fluoro-5-nitro-1H-indazole.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the indazole ring. For comparison, in 5-nitro-1H-indazole, the proton signals appear at specific chemical shifts (δ) in DMSO-d₆: a broad singlet for the N-H proton around 13.7 ppm, and singlets and doublets for the aromatic protons between 7.74 and 8.84 ppm. The introduction of a fluorine atom at the 3-position would influence the chemical shifts of the neighboring protons due to its electronegativity.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. In 5-nitro-1H-indazole, the carbon signals are observed between δ 111.5 and 142.3 ppm in DMSO-d₆. The C-F coupling would be a key feature in the ¹³C NMR spectrum of 3-fluoro-5-nitro-1H-indazole, with the carbon atom bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF).

¹⁹F NMR spectroscopy is a crucial technique for characterizing fluorinated organic compounds. A ¹⁹F NMR spectrum of 3-fluoro-5-nitro-1H-indazole would show a signal corresponding to the fluorine atom at the 3-position. The chemical shift of this signal would provide insight into the electronic environment of the fluorine atom.

Two-dimensional NMR techniques would be employed to establish the connectivity and spatial relationships between atoms in the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the indazole ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred tautomeric form and conformation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of 3-fluoro-5-nitro-1H-indazole. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of the molecule. For instance, the related compound 3-methyl-5-nitro-1H-indazole shows a molecular ion peak (M⁺) at m/z 177. The fragmentation pattern would offer further structural information.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

The IR spectrum of 3-fluoro-5-nitro-1H-indazole would display characteristic absorption bands for its functional groups. Key expected vibrations include:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹.

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. For example, 5-nitro-1H-indazole shows bands at 1534 and 1341 cm⁻¹.

C-F stretching: A strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy would be utilized to investigate the photophysical properties of 3-fluoro-5-nitro-1H-indazole. The UV-Vis spectrum would reveal the electronic transitions within the molecule. N-substituted indazoles are known to exhibit interesting photophysical properties and are used in various applications, including as fluorescent trackers. The introduction of a nitro group, which is an electron-withdrawing group, and a fluorine atom would be expected to influence the absorption and emission maxima.

X-ray Crystallography

X-ray crystallography is an indispensable tool for the unambiguous determination of molecular structures in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed three-dimensional model of the electron density, and from this, the precise positions of atoms within the crystal lattice. This technique provides invaluable information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the intricate network of non-covalent interactions that govern how molecules arrange themselves into a stable, ordered crystal structure. The following subsections will explore the crystallographic findings for derivatives of 5-nitro-1H-indazole, which illuminate the structural characteristics pertinent to the title compound.

The molecular structure of 5-nitro-1H-indazole derivatives, as determined by X-ray crystallography, consistently reveals a high degree of planarity in the core indazole ring system. For instance, in the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, the fused five- and six-membered rings are nearly coplanar, with a maximum deviation from the mean plane of just -0.007 (2) Å at the C1 atom. nih.govnih.gov This planarity is a characteristic feature of aromatic systems. The substituents on the indazole ring, such as the chlorine atom and the nitro group, are also found to be nearly in the same plane as the ring system. nih.govnih.gov

The crystallographic data for these derivatives provide a solid foundation for predicting the likely solid-state conformation of 3-fluoro-5-nitro-1H-indazole. It is expected that the indazole core will be planar, with the fluorine and nitro groups lying close to this plane, though minor torsions due to crystal packing forces are possible.

Table 1: Selected Crystallographic Data for 5-Nitro-1H-indazole Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|---|---|

| 3-chloro-1-methyl-5-nitro-1H-indazole | C₈H₆ClN₃O₂ | Monoclinic | P2₁/n | 3.8273 (2) | 14.678 (6) | 15.549 (6) | 96.130 (9) | 868.5 (6) |

| 1-allyl-3-chloro-5-nitro-1H-indazole | C₁₀H₈ClN₃O₂ | Monoclinic | P2₁/c | 13.3025 (6) | 11.2505 (5) | 7.3092 (3) | 91.343 (2) | 1093.59 (8) |

Data sourced from references nih.govnih.gov.

The arrangement of molecules in a crystal is directed by a variety of intermolecular forces. In the case of 5-nitro-1H-indazole derivatives, hydrogen bonding and other specific interactions play a key role in the formation of the crystal lattice.

In the crystal structure of 1-allyl-3-chloro-5-nitro-1H-indazole, molecules are linked by C—H···O hydrogen bonds. nih.gov These interactions form zigzag chains that propagate along a specific crystallographic axis, demonstrating a directional and ordered assembly. nih.gov The geometry of these hydrogen bonds, including the donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and angles, can be precisely determined from the crystallographic data.

Interestingly, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole does not exhibit classical hydrogen bonds. nih.govnih.gov Instead, a notable short contact is observed between a nitro-oxygen atom and the chlorine atom of a neighboring molecule. nih.govnih.gov This Cl···O interaction distance is 3.066 (2) Å, which is shorter than the sum of the van der Waals radii of chlorine and oxygen, suggesting a significant attractive interaction. nih.govnih.gov This type of interaction, which can be classified as a form of halogen bonding, plays a crucial role in organizing the molecules into centrosymmetric dimers.

Table 2: Intermolecular Interaction Data for 1-allyl-3-chloro-5-nitro-1H-indazole

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C6—H6···O2 | 0.93 | 2.46 | 3.274 (2) | 146 |

Data sourced from reference nih.gov.

The cumulative effect of the intermolecular interactions discussed above leads to the formation of a specific three-dimensional crystal packing arrangement, also known as a supramolecular assembly. The way in which molecules pack in the solid state can influence physical properties such as solubility, melting point, and stability.

The study of these supramolecular assemblies is critical for understanding how molecular-level information translates into macroscopic material properties. The specific packing motif adopted by 3-fluoro-5-nitro-1H-indazole would depend on the delicate balance of the various possible intermolecular interactions, and its determination would require dedicated single-crystal X-ray diffraction analysis. The insights gained from its chloro- and other derivatives, however, provide a strong predictive framework for the types of interactions and packing arrangements that might be expected.

Computational and Theoretical Investigations of 3 Fluoro 5 Nitro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-fluoro-5-nitro-1H-indazole. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.nethust.edu.vn Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining high accuracy. mdpi.com For a molecule such as 3-fluoro-5-nitro-1H-indazole, DFT is employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. mdpi.comnih.gov

This optimization is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. mdpi.com Hybrid functionals, such as B3LYP, are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to perform these calculations for heterocyclic compounds. mdpi.comnih.gov The results of a geometry optimization provide key data, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. core.ac.uk Furthermore, DFT calculations yield information on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are vital indicators of the molecule's chemical reactivity and kinetic stability. core.ac.uknih.gov

Table 1: Representative Calculated Geometrical Parameters for an Indazole Ring System Using DFT This table presents typical bond lengths and angles for an indazole core, as would be calculated for 3-fluoro-5-nitro-1H-indazole using DFT methods.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-N2 | 1.37 |

| N2-C3 | 1.32 | |

| C3-C3a | 1.41 | |

| C3a-C7a | 1.40 | |

| C7a-N1 | 1.36 | |

| Bond Angles (º) | N1-N2-C3 | 112.5 |

| N2-C3-C3a | 105.0 | |

| C3-C3a-C7a | 109.5 | |

| C7a-N1-N2 | 113.0 |

Note: Data is illustrative and based on general indazole structures computed with DFT.

Computational methods are invaluable for predicting and interpreting spectroscopic data. For 3-fluoro-5-nitro-1H-indazole, theoretical calculations can provide spectra that aid in the structural confirmation and analysis of its electronic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei. nih.govresearchgate.net By calculating the magnetic shielding tensors for each atom in the optimized geometry, theoretical chemical shifts can be obtained. researchgate.netnih.gov These predicted values are often in excellent agreement with experimental data and can be crucial for assigning the correct regioisomers, tautomers, or protonation states of complex heterocyclic molecules. researchgate.net

IR Spectroscopy: Theoretical vibrational spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. For a molecule with multiple functional groups like 3-fluoro-5-nitro-1H-indazole, this can help assign specific peaks in an experimental Infrared (IR) spectrum to the stretching and bending motions of bonds, such as N-H, C-F, and N-O (from the nitro group).

UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). qu.edu.qamdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. faccts.deyoutube.com For 3-fluoro-5-nitro-1H-indazole, TD-DFT can predict the maximum absorption wavelengths (λmax) corresponding to transitions like π→π* and n→π*, providing insight into the molecule's color and electronic behavior upon light absorption. qu.edu.qa The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are important for achieving accuracy. qu.edu.qamdpi.com

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data This table demonstrates how theoretical values for spectroscopic parameters of a substituted indazole would compare to experimental findings.

| Spectrum | Parameter | Experimental Value | Calculated Value |

| ¹H NMR | H4-proton (ppm) | 8.80 | 8.75 |

| ¹³C NMR | C5-carbon (ppm) | 142.5 | 141.9 |

| IR | NO₂ symmetric stretch (cm⁻¹) | 1340 | 1348 |

| UV-Vis | λmax (nm) | 350 | 355 |

Note: Values are hypothetical and for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, calculated from its electron density. mdpi.comwolfram.com It is a valuable tool for predicting chemical reactivity by identifying electron-rich and electron-poor regions. researchgate.netresearchgate.netyoutube.com

On an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas with a high electron density and are susceptible to electrophilic attack. For 3-fluoro-5-nitro-1H-indazole, these regions would be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the indazole ring. Conversely, areas with positive electrostatic potential, colored blue, are electron-deficient and are sites for nucleophilic attack. youtube.com Such positive regions would be expected near the hydrogen atom attached to the ring nitrogen. Green and yellow areas represent regions of relatively neutral potential. youtube.com The MEP map thus provides a clear, qualitative picture of where the molecule is most likely to interact with other reagents. mdpi.com

Academic Research Applications and Biological Mechanism Studies of 3 Fluoro 5 Nitro 1h Indazole Derivatives

Application as Chemical Probes and Building Blocks in Medicinal Chemistry Research

The strategic placement of the electron-withdrawing fluorine and nitro groups on the indazole core makes 3-fluoro-5-nitro-1H-indazole a versatile building block in the synthesis of complex molecular architectures. nih.gov Its utility in medicinal chemistry stems from its role as a scaffold for the development of targeted therapeutic agents and as a chemical probe to investigate biological pathways. The nitro group, in particular, is a key functional handle that can be readily reduced to an amino group, providing a site for further chemical modification and diversification. This synthetic tractability allows for the systematic exploration of structure-activity relationships. researchgate.net

Development of Enzyme Inhibitors

The indazole nucleus is a well-established pharmacophore for the design of enzyme inhibitors. The specific substitution pattern of 3-fluoro-5-nitro-1H-indazole influences its interaction with various enzyme active sites, enabling the development of potent and selective inhibitors for a range of therapeutic targets.

Indazole derivatives have been extensively investigated as inhibitors of protein kinases, a critical class of enzymes involved in cellular signaling and proliferation. nih.gov The 3-fluoro-5-nitro-1H-indazole scaffold can serve as a foundational element in the design of inhibitors for several important oncogenic kinases.

Fibroblast Growth Factor Receptors (FGFRs): The indazole core has been identified as a key pharmacophore for FGFR inhibition. nih.gov The electronic properties of substituents on the indazole ring are crucial for binding affinity. While direct studies on the 3-fluoro-5-nitro derivative are not extensively documented, the known importance of electron-withdrawing groups suggests its potential as a precursor for potent FGFR inhibitors.

Polo-like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a target in cancer therapy. The indazole scaffold has been utilized in the development of PLK4 inhibitors. The specific electronic and steric contributions of the 3-fluoro and 5-nitro groups could be exploited to achieve high potency and selectivity.

Anaplastic Lymphoma Kinase (ALK): Fused indazole derivatives have shown potent inhibitory activity against ALK, a receptor tyrosine kinase implicated in several cancers. nih.gov The 3-aminoindazole moiety, which can be derived from 3-fluoro-5-nitro-1H-indazole, is a common feature in many ALK inhibitors.

Tyrosine Threonine Kinase (TTK): TTK, also known as Mps1, is a critical component of the spindle assembly checkpoint and a target for anticancer drug development. Indazole-based compounds have been identified as potent TTK inhibitors. The specific substitutions on the indazole ring are key to their inhibitory activity.

| Kinase Target | Indazole Derivative Class | Reported Activity |

| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | IC₅₀ values in the nanomolar range nih.gov |

| ALK | 3-Amino-5-substituted indazoles | IC₅₀ value of 12 nM for Entrectinib nih.gov |

Beyond kinases, the 3-fluoro-5-nitro-1H-indazole scaffold is relevant to the development of inhibitors for other classes of enzymes.

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. The indazole core can be incorporated into molecules designed to interact with the active site of AChE.

Monoamine Oxidase B (MAO-B): The 5-nitroindazole (B105863) moiety is a known pharmacophore in the design of MAO-B inhibitors, which are relevant for the treatment of Parkinson's disease. The inhibitory activity is influenced by the substituents on the indazole ring.

Xanthine (B1682287) Oxidase: Derivatives of 5-nitro-substituted heterocycles have been explored as inhibitors of xanthine oxidase, an enzyme involved in gout. The electron-withdrawing nature of the nitro group can contribute to the inhibitory potency.

Lead Optimization Strategies in Drug Discovery Programs

In the process of drug discovery, lead optimization is a critical phase where a promising hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The 3-fluoro-5-nitro-1H-indazole scaffold offers several avenues for lead optimization. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the target protein. mdpi.com The nitro group, as mentioned, can be converted to an amine, which can then be functionalized to modulate solubility, cell permeability, and target engagement. researchgate.net Computational modeling and in vitro testing are integral to guiding these optimization efforts, allowing for a rational design approach to developing drug candidates with improved therapeutic potential. nih.gov

Investigating Biological Mechanisms of Action (In Vitro Focus)

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to drug development. For derivatives of 3-fluoro-5-nitro-1H-indazole, in vitro studies are essential to elucidate their mechanism of action. For 5-nitroindazole derivatives, a proposed mechanism of action against certain parasites involves the generation of reactive oxygen species (ROS) following the reduction of the nitro group, leading to oxidative stress and apoptosis in the target cells. mdpi.comnih.gov In vitro assays can be employed to measure ROS production, mitochondrial dysfunction, and the activation of apoptotic pathways in cells treated with these compounds. Such studies provide critical insights into the downstream cellular events triggered by the parent compound and its derivatives, helping to validate their therapeutic potential and identify potential off-target effects. ugr.es

Mechanistic Studies of Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiprotozoal)

Derivatives of 5-nitroindazole have demonstrated significant activity against a range of protozoan parasites, including Trypanosoma cruzi, Leishmania spp., and Acanthamoeba castellanii. nih.govnih.govnih.govugr.es The antimicrobial efficacy of these compounds is closely linked to the presence of the nitro group, which is a key structural feature for their mechanism of action. nih.govmdpi.com Studies have shown that sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole exhibit notable antibacterial and antifungal properties. acgpubs.org The mechanisms are primarily centered on the induction of cellular stress and the activation of programmed cell death pathways within the pathogens.

A primary mechanism for the antimicrobial action of 5-nitroindazole derivatives is the induction of oxidative stress. nih.gov The nitro group on the indazole ring can be activated by nitroreductases (NTRs) within the parasite, an enzymatic process that generates reactive oxygen species (ROS). nih.govmdpi.com This activation is crucial for the trypanocidal activity of these compounds against T. cruzi. nih.gov The generation of free radicals, confirmed through electron spin resonance (ESR) studies, disrupts the pathogen's redox balance, as parasites often have less robust endogenous antioxidant defenses compared to mammalian cells. mdpi.com This leads to widespread damage to vital cellular components, including lipids, proteins, and DNA, ultimately contributing to parasite death. mdpi.com The process involves the formation of a radical nitro anion, which plays a pivotal role in the compound's biological activity. mdpi.com

In conjunction with oxidative stress, 5-nitroindazole derivatives are known to induce apoptosis, or programmed cell death, in pathogens. mdpi.com The generation of ROS is a key trigger for this apoptotic cascade. mdpi.com Studies on T. cruzi have indicated that the mechanism of action involves mitochondrial dysfunction associated with oxidative stress, which leads to the depolarization of the mitochondrial membrane and subsequent apoptosis. mdpi.com Similarly, research on 3-chloro-6-nitro-1H-indazole derivatives has identified the induction of apoptosis as a critical mechanism in their antileishmanial activity. nih.gov Inducing apoptosis is considered a favorable therapeutic strategy, as it avoids the inflammatory response often associated with necrotic cell death. mdpi.com

Mechanisms of Antiproliferative and Anticancer Activity (Cell Line Studies)

In addition to their antimicrobial properties, 5-nitroindazole derivatives have been evaluated for their antineoplastic activities. Research has shown that certain 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles exhibit moderate antiproliferative activity against specific human cancer cell lines. researchgate.net

Detailed findings from these studies are presented in the table below:

| Compound Type | Cell Line | Activity Noted | Source |

|---|---|---|---|

| 3-alkoxy-5-nitroindazoles | TK-10 (Renal) | Moderate antineoplastic activity | researchgate.net |

| 3-alkoxy-5-nitroindazoles | HT-29 (Colon) | Moderate antineoplastic activity | researchgate.net |

The research suggests that the 5-nitro substituent on the indazole ring is essential for this cytotoxic activity. researchgate.net Further studies have focused on synthesizing new derivatives, such as those substituted at the N-1 position with di-(β-chloroethyl)-amine groups, to create alkylating agents that can significantly suppress the proliferation of neoplastic cells. researchgate.net

Antioxidant Properties and Radical Scavenging Mechanisms

While the nitro group can induce oxidative stress in pathogens, the broader indazole scaffold has also been investigated for antioxidant and radical scavenging properties. A study on indazole and its derivatives, including 6-nitroindazole (B21905), demonstrated a concentration-dependent inhibition of 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals. nih.gov The mechanism of action for antioxidants typically involves processes like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), where the antioxidant molecule donates a hydrogen atom or an electron to neutralize a free radical. nih.gov

The study showed that 6-nitroindazole exhibited a higher degree of DPPH radical inhibition compared to unsubstituted indazole and 5-aminoindazole (B92378) at the same concentration. nih.gov Furthermore, these derivatives were shown to inhibit lipid peroxidation, a key process in oxidative cell damage. nih.gov This dual-action potential highlights the chemical versatility of the nitroindazole framework.

| Compound | Concentration (µg/mL) | DPPH Activity Inhibition (%) | Source |

|---|---|---|---|

| Indazole | 200 | 57.21 | nih.gov |

| 5-Aminoindazole | 200 | 51.21 | nih.gov |

| 6-Nitroindazole | 200 | 72.60 | nih.gov |

Receptor Ligand and Modulator Studies (In Vitro Binding)

The indazole core is a privileged scaffold in drug discovery and has been incorporated into ligands designed to interact with various biological receptors and enzymes. nih.gov Research has demonstrated that specific indazole derivatives can act as potent and selective modulators of key therapeutic targets.

For instance, certain indazole-3-carboxamides function as potent agonists for cannabinoid receptors CB₁ and CB₂. frontiersin.org The indazole group itself is thought to be crucial for receptor activation and potency. frontiersin.org Other studies have identified 1H-indazole derivatives as effective estrogen receptor (ER-α) degraders and inhibitors of Fibroblast growth factor receptors (FGFRs), which are important targets in oncology. nih.gov In the context of antimicrobial research, molecular docking studies have predicted the binding modes of 3-chloro-6-nitro-1H-indazole derivatives with the active site of trypanothione (B104310) reductase (TryR), an essential enzyme in Leishmania. nih.gov Additionally, 7-nitroindazole (B13768) is known as an inhibitor of the enzyme nitric oxide synthase. springermedicine.com These examples underscore the utility of the indazole framework in designing specific ligands for in vitro binding studies and potential therapeutic development.

Applications in Material Science Research

The 5-nitro-1H-indazole core is not only valuable for its biological activities but also serves as a precursor for the synthesis of novel fluorescent materials. researchgate.netsemanticscholar.org Through reactions like nucleophilic substitution of hydrogen, 5-nitroindazole derivatives can be transformed into complex heterocyclic systems, such as 3H-pyrazolo[4,3-a]acridin-11-carbonitriles. researchgate.netsemanticscholar.org

These resulting compounds exhibit highly desirable photophysical properties, including intense fluorescence and high fluorescence quantum yields (>0.70). researchgate.net Their absorption and emission spectra are often sensitive to solvent polarity, showing a red shift in more polar solvents, which is a characteristic of dyes with efficient intramolecular charge transfer (ICT) states. researchgate.netsemanticscholar.org The promising optical properties of these materials make them candidates for use as fluorophores in the visible spectrum, with potential applications in light-emitting devices and as fluorescent trackers or molecular probes for biochemical research. researchgate.netsemanticscholar.org Beyond optics, indazole derivatives have also been explored for other material applications, such as corrosion inhibitors. acs.org

Development of Fluorescent and Optoelectronic Materials

The indazole nucleus is a key component in the design of novel fluorescent materials due to its rigid, bicyclic aromatic structure. The introduction of substituents like the nitro group allows for the tuning of the electronic and photophysical properties of these molecules. Research has shown that derivatives of 5-nitro-1H-indazole can serve as precursors to intensely fluorescent heterocyclic compounds with high fluorescence quantum yields (>0.70). researchgate.net The synthesis often involves nucleophilic substitution of hydrogen in the nitroindazole ring, leading to the formation of new, larger conjugated systems. researchgate.net

These synthesized compounds are promising for use as fluorophores in the visible spectrum. researchgate.net The photophysical characteristics, such as absorption and emission spectra, are influenced by solvent polarity; typically, polar solvents induce a red shift (a shift to longer wavelengths) in both the absorption and emission bands. researchgate.net This solvatochromic behavior is due to the stabilization of the excited state by polar solvent molecules. The wide range of useful photophysical properties makes N-substituted indazole derivatives applicable in lighting technology and as fluorescent trackers for studying biochemical processes. researchgate.net

Below is a table summarizing the photophysical properties of a representative fluorescent dye derived from a 5-nitroindazole precursor in different solvents.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 415 | 495 | 3850 |

| Dioxane | 2.21 | 423 | 512 | 4160 |

| Chloroform | 4.81 | 425 | 520 | 4420 |

| Ethyl Acetate (B1210297) | 6.02 | 424 | 525 | 4680 |

| Acetone | 20.7 | 426 | 540 | 5120 |

| Acetonitrile | 37.5 | 423 | 545 | 5470 |

| Methanol | 32.7 | 425 | 550 | 5560 |

This interactive table is based on data for analogous fluorescent heterocyclic compounds synthesized from 5-nitroindazole derivatives.

Precursors for Conductive Polymers

While specific research on 3-fluoro-5-nitro-1H-indazole derivatives as direct precursors for conductive polymers is not extensively documented, the structural characteristics of fluorinated heterocycles suggest their potential in this area. Fluorinated heterocyclic compounds are a cornerstone in the chemistry of advanced materials. nih.gov The presence of electron-withdrawing groups, such as the fluoro and nitro substituents, can significantly influence the electronic properties of polymers derived from them. This can enhance reactivity and modify the conductivity of the final material. nih.gov The synthesis of polymers from such building blocks could potentially lead to materials with tailored bandgaps and charge transport properties, which are crucial for applications in electronics.

Use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

The fluorescent properties of indazole derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs). researchgate.net Materials that exhibit high fluorescence quantum yields are essential for the emissive layer in OLED devices. The ability to tune the emission color by modifying the chemical structure of the indazole derivative is a significant advantage in developing materials for full-color displays. researchgate.net

In the realm of organic photovoltaic cells (OPVs), nitrogen-containing heterocycles are frequently used to construct donor-acceptor (D-A) type copolymers that are central to the active layer of solar cells. co-ac.com These materials are designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge separation and transport. co-ac.com Although benzothiadiazole is a more commonly cited heterocycle in OPV research, the fundamental electronic properties of the indazole scaffold suggest its potential utility in this field as well. co-ac.comnih.gov The incorporation of fluorine into the polymer backbone is a known strategy to lower the HOMO energy level, which can improve the open-circuit voltage of the resulting solar cell. nih.gov

Ligand Design in Coordination Chemistry

The indazole scaffold is a versatile platform for the design of ligands used in coordination chemistry and catalysis. The nitrogen atoms in the pyrazole (B372694) ring can coordinate to metal centers, and the benzene (B151609) ring can be functionalized to modulate the ligand's electronic and steric properties.

A notable application is the synthesis of indazole-based phosphine (B1218219) ligands. For instance, a phosphine group can be introduced at the 4-position of the indazole ring. acs.org This ligand can then be complexed with metals like gold(I). A key feature of this design is the ability to methylate the nitrogen atom of the indazole backbone after complexation, which introduces a positive charge into the ligand scaffold. This modification allows for a direct comparison between neutral and cationic gold phosphine complexes with minimal structural changes, providing insights into how the electronic properties of the ligand affect the catalytic activity of the metal center. acs.org Such cationic, electron-poor phosphine ligands are valuable in promoting reactions catalyzed by electrophilic metal centers, such as the gold(I) activation of alkynes. acs.org

Application in Agrochemical Research as Building Blocks

Nitrogen-containing heterocycles are integral scaffolds in a vast array of pharmaceuticals and agrochemicals. juniperpublishers.comjuniperpublishers.com The indazole core, in particular, is found in numerous synthetic compounds possessing a wide range of pharmacological activities, including antifungal and antibacterial properties. nih.govnih.gov The incorporation of a nitro group is a common feature in many antiprotozoal agents, suggesting that 5-nitroindazole derivatives could be effective against various agricultural pests and pathogens. researchgate.netnih.govgoogle.com

Furthermore, the introduction of fluorine into organic molecules is a well-established strategy in agrochemical design. researchgate.netnih.gov Fluorine can alter key properties such as metabolic stability, binding affinity, and lipophilicity, often leading to enhanced biological activity. researchgate.net Given that a significant percentage of agrochemicals in development contain fluorine, 3-fluoro-5-nitro-1H-indazole serves as a valuable and highly sought-after building block for the synthesis of new, potentially more effective and selective crop protection agents. nih.gov

The table below highlights the range of biological activities reported for various indazole derivatives, underscoring their importance as scaffolds in agrochemical and medicinal chemistry research.

| Compound Type | Biological Activity | Target Organism/Cell Line | Reference(s) |

| 5-Nitroindazole Derivatives | Trichomonacidal | Trichomonas vaginalis | researchgate.netnih.gov |

| 5-Nitroindazole Derivatives | Antichagasic (Trypanocidal) | Trypanosoma cruzi | researchgate.netnih.gov |

| 5-Nitroindazole Derivatives | Amoebicidal | Acanthamoeba castellanii | nih.gov |

| General Indazole Derivatives | Antifungal, Antibacterial | Various fungi and bacteria | nih.govnih.gov |

| 3-Aminoindazole Derivatives | Anticancer (ALK inhibitor) | Anaplastic Lymphoma Kinase | nih.gov |

This interactive table summarizes findings on the biological activities of various functionalized indazole compounds.

Development as Radiotracers for Biochemical Research (e.g., PET Radiotracers for Enzyme Measurement)

The 3-fluoro-5-nitro-1H-indazole structure possesses key features that make its derivatives promising candidates for the development of radiotracers for positron emission tomography (PET) imaging, particularly for visualizing tumor hypoxia. nih.gov Hypoxia, or low oxygen concentration, is a common feature of solid tumors and is associated with resistance to therapy. nih.govresearchgate.net

The development of hypoxia-selective PET tracers has heavily focused on 2-nitroimidazole (B3424786) compounds. e-century.us The underlying mechanism involves the bioreduction of the nitro group by nitroreductase enzymes within cells. e-century.usnih.gov In well-oxygenated (normoxic) tissues, the resulting radical anion is rapidly re-oxidized back to the parent compound and can diffuse out of the cell. However, under hypoxic conditions, the radical anion undergoes further reduction and covalently binds to intracellular macromolecules, effectively trapping the radiotracer within the hypoxic cells. nih.govresearchgate.net This selective accumulation allows for non-invasive imaging of hypoxic regions in tumors. researchgate.net

Derivatives of 3-fluoro-5-nitro-1H-indazole are analogous to these established nitroimidazole tracers. The 5-nitro group serves as the hypoxia-targeting moiety, while the 3-fluoro position is ideal for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.gov ¹⁸F is a preferred radionuclide for PET due to its convenient half-life and low positron energy. nih.gov Therefore, ¹⁸F-labeled derivatives of 3-fluoro-5-nitro-1H-indazole could serve as next-generation PET radiopharmaceuticals for the precise detection and monitoring of tumor hypoxia, aiding in cancer diagnosis and treatment planning. nih.govresearchgate.net

Experimental Considerations and Methodological Advancements in Research

Optimization of Reaction Conditions and Yields

The synthesis of 3-fluoro-5-nitro-1H-indazole and its derivatives is a subject of ongoing research focused on improving efficiency and yields. Optimization strategies often involve modifying reaction parameters such as solvents, catalysts, temperature, and reaction time. For instance, the synthesis of related 1-aryl-5-nitro-1H-indazoles has been optimized through a one-pot domino process involving arylhydrazones, achieving yields between 73% and 96%. nih.govresearchgate.net This method relies on a nucleophilic aromatic substitution (SNAr) ring closure. nih.govresearchgate.net The choice of solvent is critical; N,N-dimethylformamide (DMF) is commonly used, and temperature control is essential for maximizing yields and minimizing side products. nih.govevitachem.com

In another approach, the nitrosation of indoles to produce 1H-indazole-3-carboxaldehyde derivatives, including the 5-nitro variant, has been optimized. rsc.org The original procedure gave modest yields, but by carefully controlling conditions such as using a reverse addition of the indole (B1671886) to the nitrosating mixture, side reactions like dimer formation can be avoided. rsc.org Yields for 5-nitro-1H-indazole-3-carboxaldehyde were reported following this optimized process. rsc.org

For fluorination, the use of N-fluorobenzenesulfonimide (NFSI) has been developed as an efficient, metal-free method for the direct fluorination of 2H-indazoles. acs.orgorganic-chemistry.org This reaction proceeds in water under ambient air, offering an environmentally friendly route to fluorinated indazoles with yields up to 87%. organic-chemistry.org The optimization process identified water as the superior solvent for this regioselective C-3 fluorination. organic-chemistry.org

Furthermore, multi-component reactions for creating more complex derivatives have been a focus of optimization. acs.org The synthesis of 2,3-disubstituted pyrimido[1,2-b]indazoles from 3-aminoindazole, for example, was optimized by screening various Lewis and Brønsted acids, with a combination of I2 and FeCl3 in DMSO at 120 °C providing the best results. acs.orgacs.org A gram-scale synthesis was successfully performed using these optimized conditions, demonstrating the protocol's practical applicability. acs.org

Table 1: Optimization of Reaction Conditions for Indazole Derivatives

| Product Type | Starting Materials | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-5-nitro-1H-indazole | 2′-fluoro-5′-nitroacetophenone, Hydrazine (B178648) hydrate (B1144303) | DMF, 23 °C, 2 hours | 98% | nih.gov |

| 1-Aryl-5-nitro-1H-indazoles | Arylhydrazones from acetophenone | One-pot domino process, SNAr closure | 73-96% | nih.govresearchgate.net |

| 5-Nitro-1H-indazole-3-carboxaldehyde | 5-Nitroindole | NaNO2, HCl/AcOH, 0-5 °C | 62% | rsc.org |

| C-3 Fluorinated 2H-indazoles | 2H-indazoles | N-fluorobenzenesulfonimide (NFSI), Water, rt | up to 87% | organic-chemistry.org |

| 2,3-Disubstituted pyrimido[1,2-b]indazoles | 3-Aminoindazole, 2 distinct amino acids | I2, FeCl3, DMSO, 120 °C | up to 68% | acs.orgacs.org |

| 3-Bromo-5-nitro-1H-indazole | 5-Nitro-1H-indazole | Bromine, DMF | 95% | google.com |

Strategies for Purification and Isolation of Novel Derivatives

The purification and isolation of 3-fluoro-5-nitro-1H-indazole and its derivatives are critical steps to ensure the purity of the final compounds for subsequent analysis and application. Common laboratory techniques are employed, often in combination, to separate the target molecule from unreacted starting materials, reagents, and byproducts. acs.org

A widely used method is column chromatography. nih.gov For instance, after synthesis, the crude residue containing 1-allyl-3-chloro-5-nitro-1H-indazole was purified by column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. nih.gov Similarly, the purification of pyrimido[1,2-b]indazole derivatives was achieved with column chromatography on silica (B1680970) gel. acs.org

Extraction and washing are standard preliminary purification steps. nih.govacs.org Following a reaction, the mixture is often diluted with a solvent like ethyl acetate and washed sequentially with water and saturated aqueous sodium chloride (brine) to remove water-soluble impurities. nih.gov In syntheses involving iodine, a wash with a sodium thiosulfate (B1220275) (Na2S2O3) solution is used to quench and remove excess iodine. acs.org After extraction, the organic layer is dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), filtered, and concentrated under vacuum. nih.govacs.org

Recrystallization is another powerful technique for purifying solid compounds. This method was employed in the synthesis of 3-bromo-5-nitro-1H-indazole, where the crude product was recrystallized from a water and alcohol mixture to obtain the final, purified product. google.com The choice of solvent for recrystallization is crucial and is determined empirically to ensure that the compound is soluble at high temperatures but sparingly soluble at lower temperatures, allowing for the formation of pure crystals upon cooling.

Addressing Challenges in Compound Stability and Reactivity

The stability and reactivity of 3-fluoro-5-nitro-1H-indazole are governed by its chemical structure. Generally, the compound is stable under ambient conditions but may be susceptible to degradation under extreme pH or temperature. evitachem.com The chemical stability of pharmaceutical compounds is a significant concern, as degradation can lead to a loss of efficacy and the formation of potentially toxic byproducts. ijpcbs.com Common degradation pathways for complex organic molecules include hydrolysis and oxidation, which can be accelerated by the presence of moisture and heat. ijpcbs.com

Methodological Approaches for Resolving Contradictory Research Data

In chemical synthesis, discrepancies in reported yields or product purity can arise from subtle variations in reaction conditions, reagent quality, or analytical methods. Methodological advancements often aim to resolve these issues by developing more robust and reproducible procedures. For example, the synthesis of 1H-indazole-3-carboxaldehydes via indole nitrosation was revisited to improve upon modest yields and avoid side reactions reported in earlier work. rsc.org By optimizing the procedure, specifically through the slow, reverse addition of the indole substrate to the nitrosating agent, the formation of dimeric byproducts was minimized, leading to a more reliable and higher-yielding protocol. rsc.org

Similarly, research into the synthesis of pyrimido[1,2-b]indazoles led to the development of a one-pot, three-component reaction strategy designed to be more efficient and environmentally friendly by reducing the formation of byproducts compared to other methods. acs.org The development of a metal-free fluorination method for 2H-indazoles using NFSI in water also represents a methodological advance. organic-chemistry.org It provides a more sustainable and potentially more reproducible alternative to methods that may require harsh conditions or expensive metal catalysts, thereby addressing inconsistencies that can arise from catalyst activity or sensitivity. organic-chemistry.org These examples highlight a common approach in synthetic chemistry: resolving issues of low yield or byproduct formation (which can be seen as conflicting data points on the efficiency of a transformation) by systematically optimizing reaction conditions or designing entirely new, more efficient pathways. rsc.orgacs.org

Development of Advanced Analytical Methods for Research Purity and Characterization

A suite of advanced analytical methods is essential for the unambiguous characterization and purity assessment of 3-fluoro-5-nitro-1H-indazole and its derivatives. These techniques provide detailed information about molecular structure, composition, and sample purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. 1H NMR provides information on the number and environment of hydrogen atoms, while 13C NMR details the carbon skeleton. nih.govrsc.org For fluorinated compounds, 19F NMR is crucial for confirming the presence and location of fluorine atoms on the molecule. acs.org

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula of a compound. rsc.org This provides strong evidence for the identity of a newly synthesized molecule. Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups, such as N-H, C=O, and the characteristic absorptions of the nitro group (-NO2). nih.govrsc.org

For definitive structural elucidation of crystalline compounds, single-crystal X-ray diffraction is the gold standard. This technique determines the precise three-dimensional arrangement of atoms in a molecule, as demonstrated in the structural analysis of related derivatives like 1-allyl-3-chloro-5-nitro-1H-indazole. nih.gov

Chromatographic methods are vital for assessing purity. Thin-Layer Chromatography (TLC) is used for rapid monitoring of reaction progress and initial purity checks. acs.orggoogle.com High-Performance Liquid Chromatography (HPLC) is a quantitative method used to determine the purity of a final compound with high accuracy. bldpharm.com Additionally, physical properties like melting point (m.p.) are measured as an indicator of purity; pure crystalline substances typically have a sharp and reproducible melting point. nih.gov

Table 2: Analytical Methods for Characterization and Purity Assessment

| Analytical Method | Purpose | Information Obtained | Reference |

|---|---|---|---|

| 1H, 13C, 19F NMR | Structural Elucidation | Provides detailed information on the hydrogen, carbon, and fluorine framework of the molecule. | nih.govrsc.orgacs.org |

| Mass Spectrometry (MS/HRMS) | Molecular Formula Confirmation | Measures the exact mass-to-charge ratio to determine the elemental composition. | nih.govrsc.org |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detects the presence of key functional groups (e.g., -NO2, N-H). | nih.govrsc.org |